2-((2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Overview
Description
2-((2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Group: The acetamide group can be attached through nucleophilic substitution reactions involving acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Acetic anhydride, acetyl chloride, pyridine, various nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetamide group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the development of new chromen-4-one derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It can be used in the development of new materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-((2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways Involved: By inhibiting these enzymes, the compound can modulate the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide: Similar structure with a methyl group instead of a tert-butyl group.
2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide: Similar structure with a chlorine atom instead of a tert-butyl group.
2-((2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide: Similar structure with a hydroxyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 2-((2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide imparts unique steric and electronic properties, which can influence its reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(4-tert-butylphenyl)-4-oxochromen-3-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)14-10-8-13(9-11-14)19-20(25-12-17(22)23)18(24)15-6-4-5-7-16(15)26-19/h4-11H,12H2,1-3H3,(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRQEEOYPGWUFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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